molecular formula C16H15BrN2O B2829941 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 571919-57-8

1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2829941
CAS No.: 571919-57-8
M. Wt: 331.213
InChI Key: ITVCUWAUKOUKKK-UHFFFAOYSA-N
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Description

1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the 4-bromobenzyl group in this compound enhances its biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets:

These interactions contribute to its biological activities, including antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other benzimidazole derivatives:

The unique presence of the 4-bromobenzyl group in this compound enhances its biological activity, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVCUWAUKOUKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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